molecular formula C6H4BrClN2O B8679343 5-Bromo-N-hydroxypicolinimidoyl chloride

5-Bromo-N-hydroxypicolinimidoyl chloride

Cat. No. B8679343
M. Wt: 235.46 g/mol
InChI Key: IDDNIGSLIWGZNV-UHFFFAOYSA-N
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Patent
US07192974B2

Procedure details

5-Bromopyridine-2-carbaldehyde oxime (49.5 g, 246.3 mmol) was dissolved in DMF (150 ml) followed by addition of N-chlorosuccinimide (39.5 g, 295.5 mmol). HCl gas was then bubbled in the solution for 20 seconds to initiate the reaction, which was then allowed to stir for 1 hr. The reaction was poured into distilled water (1 L) and the precipitate was collected by vacuum filtration. The filter cake was washed with distilled water (2×500 ml) and then dried overnight in a vacuum oven at 60° C. (−30 inches Hg) to yield the product as a white powder (55 g).
Quantity
49.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
39.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]=[N:9][OH:10])=[N:6][CH:7]=1.[Cl:11]N1C(=O)CCC1=O>CN(C=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([Cl:11])=[N:9][OH:10])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
49.5 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)C=NO
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
39.5 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O

Conditions

Stirring
Type
CUSTOM
Details
to stir for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
HCl gas was then bubbled in the solution for 20 seconds
Duration
20 s
CUSTOM
Type
CUSTOM
Details
the reaction, which
ADDITION
Type
ADDITION
Details
The reaction was poured
DISTILLATION
Type
DISTILLATION
Details
into distilled water (1 L)
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
The filter cake was washed with distilled water (2×500 ml)
CUSTOM
Type
CUSTOM
Details
dried overnight in a vacuum oven at 60° C. (−30 inches Hg)
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C(=NO)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 55 g
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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